N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
Overview
Description
N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group, a methoxybenzenecarboximidamide moiety, and an acetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-3-methylphenol with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 4-methoxybenzenecarboximidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate, with temperatures maintained around 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, preventing substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylphenoxyacetic acid
- 4-methoxybenzenecarboximidamide
- 4-bromo-3-methylphenol
Uniqueness
N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Unlike its individual components, the full compound exhibits a broader range of interactions and applications, making it a valuable target for research and development.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-9-14(7-8-15(11)18)23-10-16(21)24-20-17(19)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYQUGYUCBOUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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